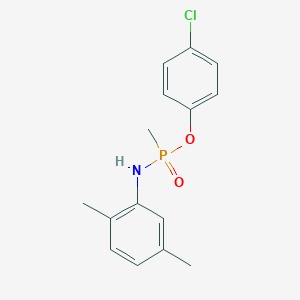![molecular formula C15H22N2O2S B5723632 N-[2-(3,4-dimethoxyphenyl)ethyl]-1-pyrrolidinecarbothioamide](/img/structure/B5723632.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-pyrrolidinecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-pyrrolidinecarbothioamide, commonly known as URB597, is a selective inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down anandamide, an endocannabinoid that plays a crucial role in pain regulation, mood, and appetite. By inhibiting FAAH, URB597 increases the concentration of anandamide, leading to its therapeutic effects.
Wirkmechanismus
URB597 works by inhibiting N-[2-(3,4-dimethoxyphenyl)ethyl]-1-pyrrolidinecarbothioamide, which is responsible for breaking down anandamide. Anandamide is a neurotransmitter that binds to cannabinoid receptors in the brain and has analgesic, anxiolytic, and antidepressant effects. By inhibiting N-[2-(3,4-dimethoxyphenyl)ethyl]-1-pyrrolidinecarbothioamide, URB597 increases the concentration of anandamide, leading to its therapeutic effects.
Biochemical and Physiological Effects:
URB597 has been shown to increase the concentration of anandamide in the brain and peripheral tissues. Anandamide is known to bind to cannabinoid receptors and has analgesic, anxiolytic, and antidepressant effects. URB597 has also been found to reduce inflammation and oxidative stress in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
URB597 has several advantages for lab experiments. It is a selective inhibitor of N-[2-(3,4-dimethoxyphenyl)ethyl]-1-pyrrolidinecarbothioamide and does not affect other enzymes or receptors. It is also relatively stable and can be administered orally or intraperitoneally. However, URB597 has some limitations. It has a short half-life and needs to be administered frequently to maintain its effects. It is also expensive and not widely available.
Zukünftige Richtungen
There are several potential future directions for URB597 research. One area of interest is its potential in treating neuropathic pain. Another area is its potential in treating anxiety and depression. URB597 has also been studied for its potential in reducing drug-seeking behavior in addiction. Further research is needed to determine the optimal dosing and administration of URB597 and its long-term effects. Additionally, research is needed to develop more selective N-[2-(3,4-dimethoxyphenyl)ethyl]-1-pyrrolidinecarbothioamide inhibitors with fewer side effects.
Synthesemethoden
URB597 was first synthesized by scientists at the University of Urbino in Italy in 2001. The synthesis involves the reaction of 3,4-dimethoxyphenylacetonitrile with 1-pyrrolidinecarbothioamide in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is then purified using chromatography techniques.
Wissenschaftliche Forschungsanwendungen
URB597 has been extensively studied for its therapeutic potential in various conditions such as pain, anxiety, depression, and addiction. In preclinical studies, URB597 has been shown to reduce pain sensitivity, anxiety-like behavior, and depressive-like behavior in animal models. It has also been found to reduce drug-seeking behavior in rats trained to self-administer cocaine and alcohol.
Eigenschaften
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]pyrrolidine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2S/c1-18-13-6-5-12(11-14(13)19-2)7-8-16-15(20)17-9-3-4-10-17/h5-6,11H,3-4,7-10H2,1-2H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJTWQRZPFJXHSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=S)N2CCCC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]pyrrolidine-1-carbothioamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-2-naphthyl-2-[(2-pyridinylmethyl)thio]acetamide](/img/structure/B5723556.png)

![N,7-bis(2-furylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B5723566.png)
![3-[1-[(aminocarbonothioyl)amino]-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5723571.png)
![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-3,5-dimethylbenzamide](/img/structure/B5723582.png)

![N-allyl-3-cyclopentyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5723586.png)
![N-(4-{[2-(3-chlorobenzoyl)hydrazino]carbonyl}phenyl)acetamide](/img/structure/B5723588.png)

![N'-{4-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}-4-methylbenzenesulfonohydrazide](/img/structure/B5723598.png)
![N-(3,4-dichlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea](/img/structure/B5723603.png)
![isopropyl 4-ethyl-5-methyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5723607.png)